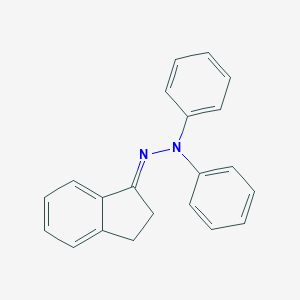

1-Indanone diphenylhydrazone

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18N2 |

|---|---|

Molecular Weight |

298.4g/mol |

IUPAC Name |

N-[(E)-2,3-dihydroinden-1-ylideneamino]-N-phenylaniline |

InChI |

InChI=1S/C21H18N2/c1-3-10-18(11-4-1)23(19-12-5-2-6-13-19)22-21-16-15-17-9-7-8-14-20(17)21/h1-14H,15-16H2/b22-21+ |

InChI Key |

SNYPADLKTPGFSI-QURGRASLSA-N |

SMILES |

C1CC(=NN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C41 |

Isomeric SMILES |

C1C/C(=N\N(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C41 |

Canonical SMILES |

C1CC(=NN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C41 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Indanone Diphenylhydrazone and Its Analogues

Condensation Reactions for 1-Indanone (B140024) Hydrazone Formation

The formation of the hydrazone linkage in 1-indanone diphenylhydrazone involves the reaction of a ketone (1-indanone) with a hydrazine (B178648) derivative. This reaction can be catalyzed by either a base or an acid, and can be accelerated using microwave irradiation.

Base-catalyzed condensation is a common method for the synthesis of hydrazones. academicjournals.orgscirp.org In a typical procedure, 1-indanone is reacted with the desired hydrazine in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. academicjournals.orgscirp.org The base facilitates the deprotonation of the hydrazine, increasing its nucleophilicity and promoting the attack on the carbonyl carbon of the 1-indanone. The reaction often proceeds at room temperature with good yields. academicjournals.org For instance, the Claisen-Schmidt condensation, a base-catalyzed reaction, is frequently used to synthesize chalcones which can then be converted to hydrazones. researchgate.netwiley.comosti.goviucr.org

A study on the synthesis of 1-indanone chalcones and their subsequent conversion to 2,4-dinitrophenylhydrazone derivatives utilized potassium hydroxide in methanol (B129727) at room temperature. academicjournals.org The reaction of 1-indanone with various substituted benzaldehydes first yielded the corresponding chalcones, which were then reacted with 2,4-dinitrophenylhydrazine (B122626) to form the hydrazone derivatives. academicjournals.org

Table 1: Examples of Base-Catalyzed Condensation for Hydrazone Precursor Synthesis This table is interactive. Users can sort and filter the data.

| Reactants | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Indanone, Substituted Benzaldehydes | KOH | Methanol | 1-Indanone Chalcones | academicjournals.org |

Acid catalysis provides an alternative route for the synthesis of 1-indanone hydrazones. academicjournals.org In this approach, an acid catalyst, such as sulfuric acid or hydrochloric acid, is used to protonate the carbonyl oxygen of the 1-indanone, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. scirp.org

One documented method involves the use of thionyl chloride in ethanol (B145695) to catalyze the condensation of 1-indanone with substituted benzaldehydes to form chalcone (B49325) precursors. academicjournals.org These chalcones can then be converted to their hydrazone derivatives. academicjournals.org Another approach describes the use of a few drops of acetic acid and concentrated sulfuric acid with silica (B1680970) gel for the synthesis of chalcones under microwave irradiation. academicjournals.org

Microwave-assisted synthesis has emerged as a rapid and efficient method for the formation of hydrazones. academicjournals.orgajrconline.org This technique significantly reduces reaction times compared to conventional heating methods. academicjournals.orgajrconline.org The synthesis of hydrazones from chalcones and 2,4-dinitrophenylhydrazine has been shown to be very rapid, with reaction times ranging from 30 seconds to 5 minutes under microwave irradiation. academicjournals.org This method is often associated with higher yields and cleaner reactions. academicjournals.orgajrconline.org

In one study, the condensation of 1-indanone with substituted benzaldehydes was carried out using microwave irradiation in the presence of silica gel, acetic acid, and a drop of concentrated sulfuric acid to yield chalcones, which were then converted to hydrazones. academicjournals.org

Precursor Synthesis: 1-Indanone Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key precursors for the synthesis of various heterocyclic compounds, including pyrazolines which are structurally related to certain hydrazones. academicjournals.org The synthesis of 1-indanone chalcones is typically achieved through condensation reactions.

The Claisen-Schmidt condensation is the most widely used method for synthesizing chalcones from 1-indanone and substituted benzaldehydes. usm.mychegg.com This reaction can be catalyzed by either a base or an acid. academicjournals.orgscirp.org

In a base-catalyzed approach, 1-indanone is treated with a substituted benzaldehyde (B42025) in the presence of an alkali like sodium hydroxide or potassium hydroxide in an alcoholic solvent. academicjournals.org For example, the reaction of 1-indanone with various benzaldehydes in the presence of methanolic potassium hydroxide yields the corresponding 2-benzylidene-1-indanones. academicjournals.org

Acid-catalyzed condensation is also employed, using catalysts like thionyl chloride in ethanol. academicjournals.org This method has been used to synthesize chalcones from 1-indanone and various substituted benzaldehydes. academicjournals.org

Table 2: Catalytic Methods for 1-Indanone Chalcone Synthesis This table is interactive. Users can sort and filter the data.

| Catalyst System | Reaction Conditions | Reactants | Product | Reference |

|---|---|---|---|---|

| KOH/Methanol | Room Temperature, 18h | 1-Indanone, Benzaldehyde | 2-Benzylidene-1-indanone (B110557) dimer | academicjournals.org |

| SOCl₂/Ethanol | Stirred for 18h | 1-Indanone, Substituted Benzaldehydes | 2-Substituted-benzylidene-1-indanones | academicjournals.org |

The synthesis of functionalized 1-indanones is crucial for creating a diverse range of hydrazone analogues. Various synthetic strategies have been developed to introduce different functional groups onto the 1-indanone scaffold. beilstein-journals.orgrsc.orgresearchgate.netacs.orgresearchgate.net

One common approach is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. nih.govgoogle.com This reaction is often catalyzed by strong acids like polyphosphoric acid or Lewis acids. nih.gov For instance, substituted 1-indanones can be prepared from the corresponding 3-arylpropionic acids using a catalyst like terbium(III) trifluoromethanesulfonate (B1224126). nih.gov

Another strategy involves the Nazarov cyclization of divinyl ketones (chalcones). beilstein-journals.org This electrocyclic reaction, typically promoted by a Lewis acid or a strong protic acid, can yield functionalized 1-indanones. beilstein-journals.org For example, chalcones can undergo Nazarov cyclization in the presence of trifluoroacetic acid to produce 1-indanones. beilstein-journals.org Microwave heating has been shown to significantly shorten the reaction time for this transformation. beilstein-journals.org

Furthermore, functionalized 1-indanones can be accessed through metal-free radical cascade cyclization/haloazidation of enynones. rsc.org This method allows for the efficient synthesis of various 1-indanones with the formation of multiple new chemical bonds in a single step. rsc.org Other methods include the palladium-catalyzed chemodivergent synthesis from α-diketones and the annulation of 1-indanones to create fused and spiro frameworks. acs.orgrsc.org

Advanced Synthetic Strategies for the 1-Indanone Core

The formation of the 1-indanone scaffold, a key precursor to this compound, can be achieved through several sophisticated synthetic routes. These methods offer access to a wide variety of substituted indanones, which can then be converted to their corresponding diphenylhydrazone derivatives.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of 1-indanones. The most common and well-established method is the Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. tandfonline.commdpi.com This reaction typically employs a strong acid catalyst to facilitate the ring closure.

Historically, the cyclization of hydrocinnamic acid to 1-indanone was achieved using 20% sulfuric acid at high temperatures, albeit with a modest yield of 27%. nih.gov Over the years, significant improvements have been made by utilizing various acidic catalysts. For instance, the use of aluminum chloride with phenylpropionic acid chloride in benzene (B151609) can produce 1-indanone in a high yield of 90%. nih.gov Other effective catalysts include zinc bromide and Nafion®-H, with the latter also affording a 90% yield of 1-indanone from the corresponding acid chloride. nih.gov

A variety of 3-arylpropionic acids can undergo intramolecular cyclodehydration to yield substituted 1-indanones. tandfonline.com The use of heteropoly acids as catalysts in chlorobenzene (B131634) has been shown to be effective, providing good yields of the desired 1-indanones. tandfonline.com Similarly, terbium(III) triflate has been employed to catalyze the cyclization of 3-arylpropionic acids, leading to substituted 1-indanones in yields up to 74%. nih.gov The intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propionic acid derivatives is another viable route. nih.gov

The Nazarov cyclization offers an alternative pathway to polysubstituted 1-indanones. nih.govbeilstein-journals.org This reaction involves the acid-promoted cyclization of divinyl ketones (1,4-enediones) or aryl vinyl β-ketoesters. nih.gov For example, using aluminum chloride as a promoter, various polysubstituted 1-indanones have been synthesized in high yields (up to 99%) from 1,4-enediones and aryl vinyl β-ketoesters. nih.gov

Furthermore, intramolecular cyclization can be achieved through the reaction of benzoic acids with ethylene (B1197577) in a one-pot process. beilstein-journals.org This method involves the in situ formation of the corresponding acyl chloride, which then reacts with ethylene, followed by an intramolecular Friedel-Crafts alkylation to furnish the 1-indanone ring system. beilstein-journals.org

Here is a table summarizing various intramolecular cyclization methods for the synthesis of 1-indanones:

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Reference |

| Hydrocinnamic acid | 20% Sulfuric acid | 1-Indanone | 27 | nih.gov |

| Phenylpropionic acid chloride | Aluminum chloride | 1-Indanone | 90 | nih.gov |

| Acid chloride of 3-phenylpropanoic acid | Nafion®-H | 1-Indanone | 90 | nih.gov |

| 3-Arylpropionic acids | Terbium(III) triflate | Substituted 1-indanones | up to 74 | nih.gov |

| 1,4-Enediones/Aryl vinyl β-ketoesters | Aluminum chloride | Polysubstituted 1-indanones | up to 99 | nih.gov |

| Benzoic acids and ethylene | Thionyl chloride, Aluminum chloride | 1-Indanones | - | beilstein-journals.org |

| 3-Arylpropionic acids | Heteropoly acids | 1-Indanones | Good | tandfonline.com |

Transition Metal-Catalyzed Approaches to Indanone Structures

Transition metal catalysis has emerged as a powerful tool for the construction of the 1-indanone core, offering high efficiency and functional group tolerance. researchgate.netrsc.org These methods often involve annulation strategies, where a five-membered ring is constructed onto an existing aromatic system. rsc.orgcolab.ws

Palladium-catalyzed reactions are prominent in this area. For instance, the carbonylative cyclization of carboxylic acid methyl and ethyl esters in the presence of a palladium catalyst, along with lithium and nickel catalysts, under a carbon monoxide atmosphere has been shown to produce 1-indanones in yields ranging from 88–92%. nih.gov Another palladium-catalyzed approach involves the annulation of 2-iodobenzaldehyde (B48337) derivatives with ynamides, leading to polysubstituted amino-indenones. researchgate.net

Rhodium catalysts have also been extensively used. bohrium.com Chiral 3-aryl-1-indanones can be synthesized via rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone derivatives, achieving high yields and enantiomeric excess up to 95%. nih.gov

Iron-catalyzed C-H activation provides an economical route to indenones. bohrium.com Using benzamides with an 8-aminoquinoline (B160924) auxiliary, symmetrical aryl-substituted alkynes can be coupled to afford good yields of the corresponding indenones. bohrium.com

Cobalt-catalyzed intramolecular cyclization of alkylated indanones has been developed to produce fused carbocyclic compounds with good regio- and stereoselectivity. rsc.org Similarly, nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonate with alkynes represent another effective method for indenone synthesis. bohrium.com

The following table provides examples of transition metal-catalyzed syntheses of 1-indanones:

| Catalyst System | Starting Materials | Product | Yield (%) | Reference |

| Lithium, Nickel, and Palladium catalysts | Carboxylic acid methyl and ethyl esters | 1-Indanones | 88-92 | nih.gov |

| Rhodium/(R)-MonoPhos® | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | High (up to 95% ee) | nih.gov |

| Iron catalyst | Benzamides and symmetrical aryl-substituted alkynes | Indenones | Good | bohrium.com |

| Cobalt(II)acetylacetone/Xantphos, AlMe₃ | Alkylated indanones | Fused carbocyclic compounds | Good | rsc.org |

| Nickel catalyst | 2-Formylphenyl trifluoromethanesulfonate and alkynes | Indenones | - | bohrium.com |

| Palladium(II) catalyst | Enynones | 1-Indanones | Moderate to good | bohrium.com |

Photochemical Methods for Indanone Synthesis

Photochemical reactions offer unique pathways to the 1-indanone skeleton, often proceeding through radical intermediates. acs.orgnih.gov These methods can provide access to highly functionalized indanones that may be difficult to obtain through traditional thermal reactions. acs.orgresearchgate.net

One notable photochemical approach involves the irradiation of o-alkylphenyl alkyl ketones. acs.orgnih.gov Upon n-π* excitation, the keto carbonyl group undergoes a 1,5-hydrogen migration from the o-alkyl substituent to the carbonyl oxygen. The resulting 1,4-diradical then eliminates an acid to form a 1,5-diradical, which subsequently cyclizes to yield the 1-indanone. acs.orgnih.gov For example, photolysis of certain ketones can lead to the formation of 1-indanones in yields as high as 94%. nih.gov

The Norrish-Yang reaction of 1,2-diketones is another photochemical route to 1-indanones. acs.org This intramolecular cyclization proceeds via a diradical intermediate. Additionally, the photochemical cyclization of enones and inones has been utilized for the preparation of 1-indanones. acs.org

A photoenolization reaction has been identified as a key step in preparing substituted indan-1-ones. researchgate.net Irradiation of model 2,5-dialkylphenacyl chlorides in non-nucleophilic solvents results in the formation of indan-1-ones in high chemical yields through the release of hydrogen chloride. researchgate.net

Below is a table summarizing key photochemical methods for 1-indanone synthesis:

| Starting Material | Key Reaction Type | Product | Yield (%) | Reference |

| o-Alkylphenyl alkyl ketones | 1,5-Hydrogen migration, radical cyclization | 1-Indanones | Good | acs.orgnih.gov |

| Ketone 149 (specific structure) | Photolysis | 1-Indanone 150 | 94 | nih.gov |

| 1,2-Diketones | Norrish-Yang reaction | 1-Indanones | - | acs.org |

| Enones/Inones | Photochemical cyclization | 1-Indanones | - | acs.org |

| 2,5-Dialkylphenacyl chlorides | Photoenolization, HCl elimination | Indan-1-ones | High | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Indanone Diphenylhydrazone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic compounds, including 1-indanone (B140024) diphenylhydrazone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. In the case of 1-indanone diphenylhydrazone derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.65 and 8.05 ppm. researchgate.net The specific chemical shifts and coupling patterns of these aromatic protons provide valuable information about the substitution pattern on the phenyl rings.

For instance, in a 2,4-dinitrophenylhydrazone derivative of a 1-indanone chalcone (B49325), the NH proton of the hydrazone moiety is observed as a singlet at a significantly downfield chemical shift, such as δ 11.77 ppm. academicjournals.org The protons of the methylene (B1212753) (CH₂) group in the indanone ring typically resonate as a singlet or a multiplet in the range of δ 3.80 to 4.07 ppm. researchgate.net The exact chemical shift and multiplicity depend on the specific substituents on the molecule.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 1-Indanone Hydrazone Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic (Ar-H) | 6.65 - 8.89 | Complex multiplet, specific shifts depend on substitution. academicjournals.org |

| Hydrazone (N-H) | ~10.01 - 11.77 | Broad singlet, position can be solvent dependent. academicjournals.org |

| Methylene (CH₂) | ~3.15 - 4.07 | Can appear as a singlet, doublet of doublets, or multiplet. academicjournals.org |

| Alkene (=CH) | Varies | Dependent on the specific chalcone-like precursor structure. |

Note: Chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. academicjournals.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

In this compound derivatives, the carbonyl carbon (C=O) of the indanone moiety is characteristically found at a downfield chemical shift, often around δ 194.00 ppm. researchgate.net The carbon atom of the C=N bond in the hydrazone appears in the range of δ 145-165 ppm. Aromatic carbons resonate in the region of approximately δ 110-150 ppm, with the specific shifts influenced by the electronic effects of the substituents. The methylene carbon of the indanone ring typically appears around δ 32.00 ppm. researchgate.net

Interactive Data Table: Characteristic ¹³C NMR Chemical Shifts for 1-Indanone Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~193 - 208 | Shift can be influenced by conjugation. researchgate.netacademicjournals.org |

| Imine (C=N) | ~161 | Characteristic of the hydrazone linkage. academicjournals.org |

| Quaternary Aromatic | ~127 - 156 | Shifts vary based on substitution. academicjournals.org |

| Aromatic (CH) | ~114 - 135 | Multiple signals expected for different aromatic environments. academicjournals.org |

| Methylene (CH₂) | ~30 - 33 | Appears in the aliphatic region of the spectrum. academicjournals.org |

Note: The assignment of quaternary carbons is often confirmed using advanced NMR techniques. researchgate.net

To overcome the complexities of 1D NMR spectra and to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. mdpi.com For this compound derivatives, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are particularly useful for determining the number of protons attached to each carbon atom. researchgate.netacademicjournals.org

DEPT experiments are conducted at different pulse angles (e.g., 45°, 90°, and 135°) to differentiate between CH, CH₂, and CH₃ groups. nanalysis.com

DEPT-45: Shows all protonated carbons with a positive phase. nanalysis.com

DEPT-90: Only shows signals for CH (methine) carbons. nanalysis.com

DEPT-135: Shows CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase. nanalysis.com

The APT experiment provides similar information, where quaternary carbons and CH₂ groups appear as signals with one phase, while CH and CH₃ groups appear with the opposite phase. creative-biostructure.com These techniques are invaluable for confirming the assignments made from 1D ¹³C NMR spectra and for resolving ambiguities, especially in complex molecules with overlapping signals. researchgate.netacademicjournals.org The combination of these advanced methods allows for a complete and accurate structural elucidation of this compound derivatives. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes.

Fourier-transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups in a compound. upi.edu For this compound derivatives, the FT-IR spectrum provides key information. The N-H stretching vibration of the hydrazone group typically appears as a band in the region of 3311-3335 cm⁻¹. academicjournals.org The C=N stretching vibration of the imine group is observed around 1614-1616 cm⁻¹. academicjournals.org

If the parent compound is a chalcone derivative, the C=O stretching frequency of the indanone ketone is usually found in the range of 1677-1700 cm⁻¹. researchgate.netacademicjournals.org The presence of nitro groups, as in 2,4-dinitrophenylhydrazone derivatives, gives rise to characteristic strong absorption bands for asymmetric and symmetric stretching, typically around 1500-1512 cm⁻¹ and 1334 cm⁻¹, respectively. academicjournals.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazone) | Stretch | 3311 - 3335 | Medium |

| C=N (Imine) | Stretch | 1614 - 1616 | Medium to Strong |

| C=O (Indanone Ketone) | Stretch | 1677 - 1700 | Strong |

| NO₂ (Nitro group) | Asymmetric Stretch | 1500 - 1512 | Strong |

| NO₂ (Nitro group) | Symmetric Stretch | 1334 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

Note: Spectra are often recorded using KBr pellets. academicjournals.org

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. plus.ac.at It relies on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com A key principle is the rule of mutual exclusion, which states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. plus.ac.at

In the context of this compound derivatives, which lack a center of symmetry, many vibrations will be active in both Raman and IR spectroscopy. However, the intensities of the bands can differ significantly. Non-polar bonds and symmetric vibrations tend to produce strong signals in Raman spectra, whereas polar bonds and asymmetric vibrations result in strong IR absorptions. socminpet.it

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through controlled fragmentation. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is particularly effective for analyzing 1-indanone derivatives. nih.gov

In a typical ESI-MS analysis, the protonated molecule [M+H]⁺ of this compound would be detected, confirming its molecular mass. Subsequent MS/MS experiments involve isolating this molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For arylidene-indanone derivatives, which are structurally related to hydrazones, common fragmentation pathways have been identified. These include retro-aldol reactions and cleavages that lead to characteristic product ions, allowing for the determination of substituents on the different rings of the molecule. nih.gov The fragmentation of this compound is expected to proceed via cleavage of the N-N bond, as well as fragmentation of the indanone and diphenylamine (B1679370) moieties. The presence of specific substituents on the phenyl rings would yield distinct fragmentation pathways, enabling their precise identification. nih.gov

Table 1: Predicted Key Ions in the Mass Spectrum of this compound This table presents calculated m/z values for plausible fragments of the parent compound.

| Ion Type | Proposed Structure/Fragment | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated this compound | 299.15 |

| Fragment 1 | Diphenylamine Cation Radical | 169.09 |

| Fragment 2 | Indanone-derived Fragment | 130.05 |

| Fragment 3 | Phenyl Cation | 77.04 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic absorption spectroscopy, or UV-Vis, provides critical information about the electronic transitions within a molecule, which is directly related to its system of conjugated π-electrons. pageplace.de The spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions originating from its various chromophores: the indanone carbonyl group, the aromatic phenyl rings, and the C=N double bond of the hydrazone linker.

The extensive conjugation across the entire molecule, from the indanone ring through the C=N-N bridge to the two phenyl rings, is expected to cause a significant bathochromic (red) shift in the absorption maxima (λmax) compared to the parent 1-indanone. This shift indicates a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on related 1-indanone derivatives confirm this trend; for example, N-(4-fluorophenyl)-2-(3-oxo-2, 3-dihydro-1H–inden-1-yl) acetamide (B32628) shows a λmax at 243.4 nm, while the unsubstituted phenyl derivative absorbs at 248 nm. rjptonline.org The more extended π-system of the diphenylhydrazone derivative would likely push the primary absorption bands to even longer wavelengths.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for 1-Indanone and a Derivative

| Compound | Key Chromophore(s) | Reported/Typical λmax (nm) | Reference |

|---|---|---|---|

| 1-Indanone | Benzoyl group | ~245, ~290 | General Data |

| 2-(3-Oxo-2,3-dihydro-1H–inden-1-yl)-N-phenylacetamide | Indanone, Phenylacetamide | 248 | rjptonline.org |

| This compound | Indanone, Diphenylhydrazone | Expected > 300 nm | Predicted |

X-ray Diffraction for Crystalline State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. rsc.org This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, providing an unambiguous structural proof.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related indanone derivatives provides significant insight into its likely solid-state conformation. For instance, the crystal structure of 2-(p-anilinophenyl)-2-phenylindan-1,3-dione has been resolved. researchgate.net This compound crystallizes in the monoclinic system with the space group P21/n. researchgate.net Its five-membered indan (B1671822) ring adopts a slightly bent, envelope-like conformation. researchgate.net Similarly, this compound is expected to exhibit a non-planar structure, with significant twisting around the N-N and N-C bonds to minimize steric hindrance between the bulky phenyl groups. The analysis would reveal the degree of planarity of the indanone system and the specific torsion angles of the diphenylhydrazone moiety.

Table 3: Crystallographic Data for the Related Compound 2-(p-anilinophenyl)-2-phenylindan-1,3-dione

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 9.837(4) | researchgate.net |

| b (Å) | 13.221(3) | researchgate.net |

| c (Å) | 16.325(6) | researchgate.net |

| β (°) | 107.914(15) | researchgate.net |

| Volume (ų) | 2020.2(12) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Luminescence Spectroscopy for Excited State Properties

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, investigates the emission of light from a molecule after it has been electronically excited. nanoqam.ca This technique provides profound insights into the properties of excited electronic states, their decay pathways, and their interaction with the environment. researchgate.net Molecules with extended, relatively rigid conjugated π-systems, such as this compound, are often luminescent.

The connection between the 1-indanone scaffold and luminescence is highlighted by research where 1-indanone cores were used to synthesize inhibitors of the bioluminescent molecule coelenterazine, demonstrating their role in modulating light-emitting processes. nih.gov The extended π-conjugation in this compound is expected to lower the energy of the first singlet excited state (S₁), making fluorescence a probable de-excitation pathway. The emission wavelength, quantum yield (the efficiency of light emission), and excited-state lifetime are key parameters that characterize the luminescent behavior. These properties are highly sensitive to the molecular structure and the local environment, making luminescence a powerful probe for molecular interactions.

Table 4: Illustrative Luminescence Properties for a Hypothetical Fluorescent 1-Indanone Derivative This table presents plausible data to illustrate the parameters measured in luminescence spectroscopy.

| Parameter | Illustrative Value | Information Provided |

|---|---|---|

| Excitation Wavelength (λex) | ~350 nm | Corresponds to an absorption maximum (UV-Vis). |

| Emission Wavelength (λem) | ~450 nm | Energy of the fluorescent emission (Stokes shift). nanoqam.ca |

| Fluorescence Quantum Yield (ΦF) | 0.25 | Efficiency of the fluorescence process. |

| Fluorescence Lifetime (τF) | 2.1 ns | Average time the molecule spends in the excited state. mdpi.com |

Mechanistic Investigations and Reactivity Profiles of 1 Indanone Diphenylhydrazone Systems

Detailed Mechanisms of Hydrazone Formation from 1-Indanone (B140024)

The synthesis of 1-indanone diphenylhydrazone is a classic example of hydrazone formation, proceeding via the condensation reaction between a ketone (1-indanone) and a substituted hydrazine (B178648) (1,1-diphenylhydrazine). wikipedia.org This reaction is typically catalyzed by an acid.

The mechanism initiates with the protonation of the carbonyl oxygen of 1-indanone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 1: Protonation of the Carbonyl Group

1-Indanone + H-A ⇌ Protonated 1-Indanone + A⁻

The lone pair of electrons on one of the nitrogen atoms of 1,1-diphenylhydrazine (B1198277) then attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

Step 2: Nucleophilic Attack by Diphenylhydrazine

Protonated 1-Indanone + 1,1-Diphenylhydrazine ⇌ Tetrahedral Intermediate

A proton is then transferred from the attacking nitrogen to the hydroxyl group, a process that may be facilitated by the solvent or the conjugate base (A⁻) of the acid catalyst. This step forms a better leaving group, water.

Step 3: Proton Transfer

Tetrahedral Intermediate ⇌ Protonated Carbinolamine Intermediate

The final step involves the elimination of a water molecule from the protonated carbinolamine intermediate. The lone pair on the adjacent nitrogen atom helps to push out the water molecule, leading to the formation of a C=N double bond. The deprotonation of this nitrogen yields the final this compound product and regenerates the acid catalyst.

Step 4: Dehydration and Deprotonation

Protonated Carbinolamine Intermediate → this compound + H₂O + H-A

This acid-catalyzed pathway is highly efficient for the formation of the stable hydrazone linkage. wikipedia.orgnih.gov A related synthesis has been reported for a derivative, where 1-indanone first undergoes a Claisen-Schmidt reaction with benzaldehyde (B42025), followed by condensation with 2,4-dinitrophenylhydrazine (B122626) to yield the corresponding hydrazone. nih.gov

Photochemical Transformations of 1-Indanone Hydrazones

Hydrazones, including those derived from 1-indanone, are known to undergo photochemical transformations, primarily involving the C=N double bond. These processes are initiated by the absorption of light, leading to electronically excited states with different reactivity compared to the ground state. researchgate.netmdpi.com

Photoinduced processes in hydrazone systems are governed by the principles of photochemistry, where absorption of a photon promotes the molecule to an excited electronic state (e.g., S₁ or T₁). mdpi.com For this compound, the key photoinduced process is the isomerization around the C=N bond. researchgate.netmdpi.com

Upon irradiation with light of a suitable wavelength, the π-bond of the hydrazone linkage is temporarily weakened in the excited state. This reduction in the rotational barrier allows for rotation around the C-N single bond character, leading from one geometric isomer to the other (E to Z or Z to E). The molecule then relaxes back to the electronic ground state, trapping the new geometric configuration. rsc.orgrsc.org This entire sequence is a form of photoisomerization. researchgate.net

In some complex systems, other photochemical pathways can compete, such as electrocyclizations or hydrogen atom transfer (HAT) processes, though E/Z isomerization is typically the most prominent for simple hydrazones. nih.govacs.org

The C=N double bond in this compound gives rise to two possible geometric isomers: E (entgegen) and Z (zusammen). The relative stability of these isomers in the ground state usually dictates which one is predominantly formed under thermal equilibrium conditions.

Irradiation with light can be used to overcome the thermal equilibrium and populate the less stable isomer. The dynamics of this process are influenced by several factors:

Wavelength of Irradiation: Different isomers may have distinct absorption spectra. By choosing a specific wavelength, it is possible to selectively excite one isomer over the other, driving the equilibrium towards the desired form.

Photostationary State: Continuous irradiation typically leads to a photostationary state, which is a dynamic equilibrium where the rates of forward (E→Z) and reverse (Z→E) photoisomerization are equal. The composition of this state (the E/Z ratio) depends on the quantum yields of the forward and reverse reactions and the molar absorptivities of the isomers at the irradiation wavelength. rsc.org

Solvent and Temperature: The environment can influence the energy barriers and the stability of the isomers, thereby affecting the dynamics of isomerization. researchgate.net

Studies on analogous systems, such as isatin (B1672199) diphenylhydrazones, have shown that irradiation with visible light can efficiently induce E-Z isomerization. researchgate.netrsc.org The process can be reversible, with the system either thermally reverting to the more stable isomer or being switched back photochemically using a different wavelength of light. researchgate.net

Table 1: Factors Influencing E/Z Isomerization of Hydrazones

| Factor | Description |

|---|---|

| Irradiation Wavelength | Selectively excites one isomer, shifting the equilibrium. |

| Quantum Yield (Φ) | The efficiency of the photochemical process for each direction (E→Z and Z→E). |

| Molar Absorptivity (ε) | The light-absorbing capability of each isomer at the irradiation wavelength. |

| Temperature | Affects the rate of thermal (non-photochemical) back-isomerization. |

| Solvent Polarity | Can stabilize the ground and excited states differently, altering reaction barriers. |

Regio- and Stereochemical Control in Reactions Involving Hydrazone Functionality

Achieving regio- and stereochemical control in reactions involving the this compound scaffold is crucial for synthesizing complex molecular architectures. Control can be exerted at different positions, notably at the C-2 position of the indanone ring, which is α to the C=N bond.

The formation of an enolate or a related nucleophilic species by deprotonation at the C-2 position allows for subsequent reactions with electrophiles. chegg.com The stereochemical outcome of such reactions can be influenced by the steric bulk of the diphenylhydrazone moiety, which can direct the approach of the incoming electrophile to the less hindered face of the enolate. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.

Furthermore, in reactions involving precursors, such as the Nazarov cyclization to form the indanone ring itself, it has been shown that different E/Z isomers of a dienone precursor can converge to a single diastereoisomeric product, demonstrating a high degree of stereochemical control during the ring-closing step. beilstein-journals.org

The synthesis of chiral derivatives related to this compound can be achieved through several enantioselective strategies.

Chiral Precursor Approach: One of the most straightforward methods is to start with an enantiomerically pure 1-indanone. Rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives has been successfully used to produce chiral 3-aryl-1-indanones with high enantiomeric excess. nih.govbeilstein-journals.org Subsequent condensation of such a chiral ketone with 1,1-diphenylhydrazine would yield the corresponding chiral hydrazone, preserving the stereocenter.

Catalytic Asymmetric Reactions: Another approach involves performing an asymmetric reaction on the achiral this compound or a precursor. This typically involves the use of a chiral catalyst that can differentiate between two enantiotopic faces or groups. For instance, palladium-catalyzed asymmetric allylic substitution is a powerful method for creating stereocenters, and while not demonstrated directly on this substrate, the principles are broadly applicable for functionalizing the indanone core. acs.org Cooperative photoredox and organocatalysis have also emerged as powerful tools for the enantioselective C-C bond formation adjacent to carbonyl or imine groups. rsc.org

Table 2: Enantioselective Strategies for Chiral Indanone Derivatives

| Strategy | Description | Example |

|---|---|---|

| Chiral Precursor | Use of an enantiomerically pure starting material. | Condensation of chiral 3-aryl-1-indanone with diphenylhydrazine. nih.gov |

| Chiral Auxiliary | Covalent attachment of a removable chiral group to guide the reaction. | Not specifically reported for this system, but a general strategy. |

| Chiral Catalyst | Use of a chiral metal complex or organocatalyst to control stereochemistry. | Rh-catalyzed asymmetric synthesis of the indanone precursor. beilstein-journals.orgorganic-chemistry.org |

Reactivity of the Hydrazone Linkage in Further Transformations

The hydrazone linkage (C=N-N) is not merely a stable protecting group for the carbonyl function but is also a versatile functional group that can participate in a variety of subsequent chemical transformations.

Hydrolysis: The formation of the hydrazone is reversible. Under acidic aqueous conditions, the hydrazone linkage can be hydrolyzed to regenerate the parent 1-indanone and 1,1-diphenylhydrazine. wikipedia.org This pH-sensitive cleavage is a key feature exploited in designing drug delivery systems where a drug is released under the acidic conditions of a tumor environment or within a cell's lysosome. nih.gov

Reduction: The C=N bond of the hydrazone can be reduced. For N,N-disubstituted hydrazones, this would yield the corresponding hydrazine derivative. This contrasts with hydrazones derived from hydrazine itself (R₂C=N-NH₂), which are key intermediates in the Wolff-Kishner reduction, where the C=N bond is ultimately cleaved and the carbon is reduced to a methylene (B1212753) group (CH₂). wikipedia.org

Cycloaddition Reactions: The C=N bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocyclic rings.

Other Transformations: Hydrazones are known intermediates in reactions like the Shapiro and Bamford-Stevens reactions, which convert them into vinyl compounds. wikipedia.org More recently, enzymatic transformations have been developed, such as the use of transaminases to convert hydrazones directly into amines, offering a biocatalytic route to chiral amine products. ucl.ac.uk

Theoretical and Computational Chemistry Studies of 1 Indanone Diphenylhydrazone

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of 1-indanone (B140024) diphenylhydrazone. bohrium.comresearchgate.net These calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

DFT calculations have been used to study the structural and energetic features of various hydrazone derivatives. researchgate.net For instance, methods like B3LYP with a 6-31G(d,p) basis set are employed to determine physicochemical parameters such as bond dissociation enthalpies, dipole moments, and molecular orbital energies. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable computational tool that provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. nih.gov This analysis can reveal important information about charge transfer interactions and hyperconjugative effects within the molecule.

The electronic structure problem is a fundamental aspect of computational chemistry, and solving it allows for the prediction of various molecular properties, including reaction rates and geometries. aps.org For complex systems, advanced methods that systematically include electron correlation, such as electron propagator theory, offer a more accurate picture of the electronic structure by calculating correlated electron binding energies and Dyson orbitals, which are improvements over simple molecular orbital energies. auburn.edu

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, providing valuable assistance in the interpretation of experimental spectra. For 1-indanone diphenylhydrazone and related compounds, theoretical calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations are a common choice for predicting vibrational frequencies (IR spectra). academicjournals.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined, which correspond to the peaks in an IR spectrum.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The theoretical chemical shifts of this compound can be compared with experimental data to confirm its structure. bohrium.comnih.gov For example, the calculated ¹H and ¹³C NMR chemical shifts for hydrazone derivatives have shown good agreement with experimental values. bohrium.com

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λmax) can be predicted. These calculations can help to understand the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

The accuracy of these predictions depends on the chosen level of theory and basis set. For instance, the B3LYP functional is often used in these calculations. researchgate.net The combination of experimental and theoretical spectroscopic data provides a robust characterization of the molecular structure. academicjournals.org

Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for elucidating reaction mechanisms and exploring the potential energy surfaces of chemical reactions involving this compound. numberanalytics.com By mapping the energy landscape, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how a reaction proceeds. numberanalytics.comnih.gov

Density Functional Theory (DFT) calculations are frequently employed to model reaction mechanisms. nih.govnih.gov For example, in a study of the Rh-catalyzed [5+2] annulation between 1-indanones and internal alkynes, DFT calculations were used to compute the energy profiles of the reaction pathways. nih.gov These calculations helped to identify the turnover-limiting step and revealed the importance of π-π interactions in stabilizing the transition state. nih.gov

The process of modeling a reaction mechanism often involves:

Locating Stationary Points: Identifying the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Energies: Determining the relative energies of these stationary points to calculate reaction barriers (activation energies) and reaction enthalpies. epfl.ch

Reaction Path Following: Tracing the minimum energy path that connects reactants to products via the transition state.

Energy landscapes provide a visual representation of the various possible conformations and reaction pathways available to a molecule. numberanalytics.com Techniques like metadynamics can be used to explore these landscapes efficiently, especially for complex reactions where the reaction coordinate is not obvious. nih.gov Understanding the energy landscape can help in predicting reaction outcomes and optimizing reaction conditions for better yields and selectivity. numberanalytics.com The KEGG REACTION database provides a resource for understanding reaction pathways and chemical transformations based on patterns of chemical structure changes. genome.jp

Analysis of Solvatochromic Effects and Dipole Moments

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is related to the differential solvation of the ground and excited electronic states of the molecule. The analysis of solvatochromic effects, both experimentally and computationally, can provide valuable information about the electronic structure of a molecule, particularly its dipole moment in the ground and excited states. nih.govresearchgate.net

The interaction between a solute molecule like this compound and the surrounding solvent molecules can be complex, involving both non-specific dielectric interactions and specific interactions like hydrogen bonding. researchgate.netnumberanalytics.com The Lippert-Mataga equation is a commonly used model to relate the Stokes shift (the difference in energy between the absorption and emission maxima) to the change in dipole moment upon excitation and the polarity of the solvent. nih.govmdpi.com

Lippert-Mataga Equation:

where:

Δν is the Stokes shift.

h is Planck's constant, c is the speed of light.

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

a is the radius of the solvent cavity.

f(ε, n) is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvent models like the Polarizable Continuum Model (PCM), can be used to calculate the ground and excited state dipole moments and to simulate the solvatochromic shifts. numberanalytics.comnih.gov These calculations can help to understand the nature of the excited state, for instance, whether it has a significant intramolecular charge transfer (ICT) character. nih.govresearchgate.net A large increase in the dipole moment upon excitation is often indicative of an ICT state. nih.govd-nb.info

The following table shows an example of how ground state (μg) and excited state (μe) dipole moments, and the change in dipole moment (Δμ), can be determined for related compounds using solvatochromic data and theoretical calculations. mdpi.com

| Compound | μg (D) [Calculated] | μe (D) [Calculated] | Δμ (D) [Experimental] |

| Compound 2 | - | - | 18.5 |

| Compound 3 | - | - | 16.6 |

Data for illustrative purposes based on similar push-pull chromophores. mdpi.com

Electrochemical Behavior Simulation and Characterization

The electrochemical behavior of this compound, such as its oxidation and reduction potentials, can be investigated using techniques like cyclic voltammetry (CV). asdlib.org Computational simulations of CV can provide a deeper understanding of the electrochemical processes and help in the interpretation of experimental voltammograms. depauw.eduresearchgate.net

Key parameters that can be extracted from or used in these simulations include:

Formal Potential (E°'): The thermodynamic potential of the redox couple.

Number of Electrons (n): The number of electrons transferred in the redox process.

Diffusion Coefficients (D): The rates at which the oxidized and reduced species move through the solution.

Heterogeneous Rate Constant (k°): A measure of the rate of electron transfer at the electrode surface.

Transfer Coefficient (α): A factor that describes the symmetry of the energy barrier for the electron transfer reaction.

The following table outlines the typical parameters used in a cyclic voltammetry simulation. depauw.edu

| Parameter | Description | Default Value Example |

| e.start | Initial applied potential | 0.20 V |

| e.switch | Potential at which the scan is reversed | -0.30 V |

| e.form | Formal potential of the redox couple | 0.013 V |

| n | Number of electrons transferred | 1 |

| ko | Standard heterogeneous rate constant | 1 |

| alpha | Transfer coefficient | 0.50 |

| d | Diffusion coefficient | 1e-5 cm²/s |

| area | Electrode surface area | 0.04 cm² |

| temp | Temperature | 293.15 K |

| scan.rate | Scan rate | 0.04 V/s |

| cox.bulk | Initial concentration of the oxidized species | 6.1e-8 M |

| cred.bulk | Initial concentration of the reduced species | 0 M |

Computational electrochemistry can also involve the use of quantum chemical methods to predict redox potentials. By calculating the free energy change for the oxidation or reduction of the molecule, its redox potential can be estimated using the Nernst equation. These theoretical predictions, when combined with experimental CV data, provide a comprehensive picture of the electrochemical properties of this compound.

Applications in Advanced Organic Synthesis and Catalysis Utilizing 1 Indanone Diphenylhydrazone

1-Indanone (B140024) Diphenylhydrazone as a Versatile Synthon for Carbon-Carbon Bond Formation

1-Indanone diphenylhydrazone is a key precursor for the formation of new carbon-carbon bonds, most notably through acid-catalyzed cyclization reactions such as the Fischer indole (B1671886) synthesis. alfa-chemistry.combyjus.com This classic reaction transforms an arylhydrazone into an indole ring system, a process that involves a crucial C-C bond-forming step.

The mechanism begins with the protonation of the hydrazone, which then tautomerizes to an enamine intermediate. byjus.comwikipedia.org This intermediate undergoes an irreversible rsc.orgrsc.org-sigmatropic rearrangement, which is the key step where a new carbon-carbon bond is formed. wikipedia.org The subsequent cyclization and elimination of ammonia yield the final aromatic indole product. wikipedia.org

In the context of this compound, this reaction is utilized to create fused polycyclic systems. For instance, a domino reaction involving the formation of a 1-indanone derivative, followed by its reaction with an aryl hydrazine (B178648) under acidic conditions, leads directly to the synthesis of indenoindoles. rsc.org This transformation constructs both a new C-C and a C-N bond, demonstrating the utility of the 1-indanone hydrazone scaffold as a versatile synthon for complex molecule synthesis. rsc.org

Catalytic Applications of Indanone-Derived Systems

While this compound itself is primarily used as a synthetic intermediate, the broader class of indanone-derived systems has played a significant role in the development of modern catalysis. nih.gov The rigid, conformationally constrained indanyl core is an essential motif in the design of chiral ligands and organocatalysts. rsc.org

The indanone framework is a foundational component in numerous chiral ligands designed for asymmetric transition-metal catalysis. rsc.org Although direct catalytic applications of this compound are not widely reported, the functionalization of the indanone core allows for the synthesis of ligands that can coordinate with various transition metals. Recent advances have focused on employing transition metals like rhodium, palladium, nickel, and ruthenium to catalyze annulation reactions that produce complex indanone skeletons. rsc.orgrsc.orgdicp.ac.cn These synthesized chiral indanones are, in turn, valuable precursors for developing new generations of catalysts for other chemical transformations.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral indanones. thieme-connect.comresearchgate.net Numerous strategies employ chiral amines or phosphoric acids to catalyze cascade reactions that produce optically active indanone derivatives with high enantioselectivity. thieme-connect.comnih.gov For example, an organocatalytic cascade involving a Michael-Henry-acetalization sequence can assemble aldehydes, nitroolefins, and ninhydrin into complex oxa-spirocyclic indanones bearing four contiguous stereocenters. thieme-connect.com These highly functionalized, enantioenriched indanone products serve as valuable building blocks for the synthesis of new, sophisticated organocatalysts.

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases. While the indanone scaffold is more commonly a substrate in PTC reactions (e.g., asymmetric alkylations), its rigid structure makes it an attractive candidate for incorporation into chiral phase-transfer catalysts. For instance, the synthesis of cyano-substituted 1-indanone derivatives has been achieved under solid-liquid phase-transfer catalysis conditions, highlighting the compatibility of the indanone core with this methodology. beilstein-journals.org The development of novel chiral phase-transfer catalysts often relies on scaffolds that can create a well-defined stereochemical environment, a role for which the indanone system is well-suited.

Development of Novel Architectures via Annulation Reactions

Annulation reactions involving 1-indanone and its derivatives are a powerful strategy for constructing novel fused and spirocyclic molecular architectures. rsc.orgscispace.com These complex frameworks are prevalent in bioactive natural products and pharmaceuticals.

One of the most direct applications of this compound in annulation is its use in the Fischer indole synthesis to produce fused N-heterocycles. This reaction, when applied to 1-indanone, results in the formation of the indeno[1,2-b]indole skeleton, a complex heterocyclic system. rsc.org

Transition metal-catalyzed ring expansion reactions represent another significant annulation strategy. A rhodium-catalyzed direct insertion of ethylene (B1197577) or alkynes into a C-C bond of 1-indanone provides an efficient route to benzocycloheptenones, a seven-membered ring system that is a valuable intermediate for bioactive compounds. rsc.orgnih.govacs.org This transformation is notable for its high functional group tolerance and redox-neutral nature. acs.orgsemanticscholar.org

| 1-Indanone Substrate | Product (Benzocycloheptenone) | Yield (%) |

|---|---|---|

| 1-Indanone | Benzocycloheptenone | 81 |

| 5-Methoxy-1-indanone | 6-Methoxybenzocycloheptenone | 75 |

| 5-Bromo-1-indanone | 6-Bromobenzocycloheptenone | 61 |

| 5-Acetyl-1-indanone | 6-Acetylbenzocycloheptenone | 58 |

| 4-Methyl-1-indanone | 5-Methylbenzocycloheptenone | 72 |

In addition to fused rings, 1-indanone is a versatile building block for spirocyclic compounds. Nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides straightforward access to spiroindanones with excellent diastereoselectivity. dicp.ac.cn Furthermore, ruthenium-catalyzed tandem reactions can be tuned to selectively produce structurally diverse spiroindanones. rsc.org These methods provide efficient pathways to molecules containing complex spiro-fused ring systems.

| o-Bromoaryl Aldehyde | Alkyne | Product (Spiroindanone) | Yield (%) |

|---|---|---|---|

| 2-Bromobenzaldehyde | 1-Cyclohexenylacetylene | Spiro[cyclohexane-1,2'-inden]-1'-one derivative | 72 |

| 2-Bromo-5-methoxybenzaldehyde | 1-Cyclohexenylacetylene | 5'-Methoxyspiro[cyclohexane-1,2'-inden]-1'-one derivative | 75 |

| 2-Bromobenzaldehyde | 1-Cyclopentenylacetylene | Spiro[cyclopentane-1,2'-inden]-1'-one derivative | 68 |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 1-Cyclopentenylacetylene | 5'-(Trifluoromethyl)spiro[cyclopentane-1,2'-inden]-1'-one derivative | 78 |

Derivatives, Analogues, and Structure Property Relationships of 1 Indanone Diphenylhydrazone

Design and Synthesis of Substituted Diphenylhydrazone Analogues

The synthesis of analogues of 1-indanone (B140024) diphenylhydrazone often begins with the 1-indanone moiety, which can be derivatized through various condensation reactions. A common strategy involves the Claisen-Schmidt condensation of 1-indanone with a substituted benzaldehyde (B42025). researchgate.netbeilstein-journals.org This reaction yields a 2-arylidene-1-indanone, also known as an indanone chalcone (B49325). researchgate.netacademicjournals.org These chalcone intermediates are then reacted with a substituted hydrazine (B178648), such as 2,4-dinitrophenylhydrazine (B122626), to form the corresponding hydrazone derivative. researchgate.netacademicjournals.orgacademicjournals.org

The design of these analogues is frequently guided by the principle of active splicing, where known bioactive scaffolds, such as indanone and chalcone, are combined to create hybrid molecules with potentially enhanced or novel activities. nih.gov For instance, new series of 1-indanone derivatives have been synthesized through the Knoevenagel condensation of pyrazole (B372694) carbaldehydes with substituted 1-indanones. asianpubs.org Microwave-assisted synthesis has also been employed as an efficient, solvent-free method for preparing hydrazones from acetophenones, a technique applicable to the synthesis of indanone-based hydrazones. academicjournals.orgasianpubs.org

Systematic Investigation of Substituent Effects on Molecular Properties

The properties of 1-indanone diphenylhydrazone analogues can be systematically altered by introducing various substituents onto the aromatic rings. These modifications influence physicochemical parameters like lipophilicity (ClogP) and molar refractivity (MR), which in turn affect the molecule's biological activity. researchgate.netacademicjournals.org

A study on 2,4-dinitrophenylhydrazone derivatives of 2-arylidene-1-indanones demonstrated the impact of substituents on antibacterial properties. academicjournals.org The parent chalcones were synthesized from 1-indanone and various substituted benzaldehydes. The resulting hydrazones were then tested against several bacterial strains. It was found that the hydrazone derivatives were often more active than their chalcone precursors. researchgate.netacademicjournals.org

For example, the derivative labeled 1b in the study, the 2,4-dinitrophenylhydrazone of a dimer of 2-benzylidene-1-indanone (B110557), showed the highest antibacterial activity, particularly against gram-negative bacteria like Pseudomonas aeruginosa and Salmonella typhimurium. academicjournals.org Its minimum inhibitory concentrations (MICs) against six bacterial strains ranged from 15.6 to 31.3 µg/ml. academicjournals.orgacademicjournals.org The study noted that this compound, being the largest molecule with the highest ClogP and molar refractivity values, possessed the best antimicrobial activity, suggesting that increased size and lipophilicity contributed to its efficacy. academicjournals.org

Below is an interactive data table summarizing the minimum inhibitory concentration (MIC) values for a selection of these hydrazone derivatives against P. aeruginosa.

| Compound ID | Precursor Chalcone Substituent | MIC (µg/mL) against P. aeruginosa |

| 1b | Dimer of 2-Benzylidene | 15.6 |

| 2b | 4-Nitro | >1000 |

| 3b | 4-Chloro | >1000 |

| 4b | 4-Hydroxy | >1000 |

| 5b | 3-Hydroxy | 15.6 |

| 6b | 2-Nitro | 15.6 |

| 7b | 3-Nitro | 15.6 |

Data sourced from a study on 1-indanone chalcones and their 2,4-dinitrophenylhydrazone derivatives. academicjournals.org

Principles of Molecular Design for Targeted Chemical Behavior

The design of this compound derivatives is underpinned by principles aimed at achieving specific chemical or biological outcomes. A key strategy is the application of quantitative structure-activity relationships (QSAR), which seek to correlate molecular descriptors (e.g., physicochemical, electronic, steric parameters) with biological activity. academicjournals.org

Key principles include:

Bioisosteric Replacement: Substituting parts of the molecule with other groups that retain similar physical or chemical properties to enhance a desired activity or metabolic profile.

Modulation of Physicochemical Properties: Systematically altering substituents to fine-tune properties like solubility, lipophilicity, and electronic distribution. For instance, the addition of halogen or nitro groups can significantly alter the electronic nature and antibacterial efficacy of the compound. academicjournals.org

Hybridization: Combining distinct pharmacophores or active structural motifs into a single molecule. The synthesis of chalcone derivatives of indanone is a prime example, merging the indanone and chalcone scaffolds, both of which are known to be present in biologically active compounds. academicjournals.orgnih.gov

These principles guide the rational design of new analogues with improved potency and selectivity for a desired target, such as inhibiting bacterial growth or viral replication. nih.gov

Supramolecular Chemistry of this compound Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. fiveable.mehu-berlin.de The aromatic rings and polar groups of this compound make it an interesting candidate for studying such phenomena.

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces. hu-berlin.de While specific studies on the self-assembly of this compound are not detailed in the available literature, its structure suggests a strong potential for such interactions. The multiple phenyl rings can participate in π-π stacking, where the aromatic systems align face-to-face or edge-to-face, contributing to the formation of ordered aggregates. Furthermore, the hydrazone linkage can act as a hydrogen bond donor and acceptor, facilitating the formation of extended networks. Related hydrazone derivatives have been noted for their ability to influence the self-assembly of other molecules, highlighting the importance of this functional group in mediating intermolecular interactions. researchgate.net

Host-guest chemistry involves the formation of a complex between a larger "host" molecule with a cavity and a smaller "guest" molecule that fits inside. fiveable.memdpi.com This binding is driven by molecular complementarity in size, shape, and chemical properties. fiveable.me

Studies have been conducted on the host-guest interactions of the parent 1-indanone molecule with cyclodextrins, which are macrocyclic hosts with a hydrophobic inner cavity. researchgate.net These studies show that 1-indanone can be included within the cyclodextrin (B1172386) cavity, indicating that the indanone moiety can participate in such recognition events. researchgate.net Given its larger size, this compound could potentially act as a guest for larger host systems or even act as a host itself, with the cleft between its phenyl rings providing a potential binding site for smaller molecules. The principles of molecular recognition, which rely on a combination of non-covalent interactions, are central to these processes. hu-berlin.dersc.org The formation of host-guest complexes is often characterized by high binding constants and can be used in applications ranging from drug delivery to sensing. fiveable.me

Future Perspectives and Emerging Research Directions for 1 Indanone Diphenylhydrazone

Integration in Multi-Component and Cascade Reactions

The structural framework of 1-indanone (B140024) diphenylhydrazone, featuring reactive sites such as the hydrazone moiety and the indanone backbone, makes it an attractive candidate for use in complex chemical transformations. Future research is anticipated to focus on integrating this compound into multi-component reactions (MCRs) and cascade (or domino) reaction sequences.

MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgpreprints.org The hydrazone unit of 1-indanone diphenylhydrazone can act as a key reactive handle. For instance, it could participate in reactions like the Ugi or Passerini isocyanide-based MCRs, which are powerful tools for generating molecular diversity. organic-chemistry.org Research could explore scenarios where the N-H bond of the hydrazone or the adjacent methylene (B1212753) group of the indanone ring participates in novel MCRs to build intricate heterocyclic systems.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring sequentially in a single operation, represent another promising frontier. researchgate.net The 1-indanone scaffold itself is often the target of cascade syntheses, such as domino Friedel–Crafts alkylation/acylation reactions. nih.gov A future direction would be to use this compound as a substrate in subsequent cascade sequences. For example, a transition-metal-catalyzed reaction could initiate a cascade starting at the diphenylamino portion or the aromatic rings, leading to the construction of fused- or spiro-frameworks, which are common in bioactive molecules. nih.gov The development of such reactions would enable the rapid assembly of complex molecules from a relatively simple precursor, which is a significant advantage in synthetic chemistry. researchgate.netnih.gov

Potential in Advanced Materials Science (non-biological applications)

Beyond its established roles, this compound and its derivatives hold untapped potential in the field of advanced materials science. The inherent electronic properties and structural rigidity of the indanone and diphenylhydrazone moieties suggest applications in optics, electronics, and polymer science.

Hydrazone derivatives are known to form metal complexes, and this property could be exploited to create new materials. ub.ac.id Research into metal complexes of this compound may yield compounds with interesting magnetic, optical, or catalytic properties. For example, vanadium complexes of other 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and evaluated for their semiconductor behavior, suggesting that similar metal-organic frameworks (MOFs) or coordination polymers could be developed. scirp.org Such materials could find use in sensors, organic light-emitting diodes (OLEDs), or other optoelectronic devices. scirp.org

The indanone core is also a component of molecules used as ligands in polymerization catalysts and as discotic liquid crystals. nih.gov Future work could investigate the polymerization of functionalized this compound analogues to create high-performance polymers with high thermal stability (high glass-transition temperature, Tg) and specific optical properties. acs.org The extended π-system of the diphenylhydrazone portion could contribute to creating materials with useful charge-transport capabilities, making them candidates for organic semiconductors. scirp.org

Green and Sustainable Synthetic Approaches

In line with the growing importance of green chemistry, future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and its analogues. nih.gov Traditional synthetic routes often rely on volatile organic solvents and harsh acid or base catalysts. nih.govorientjchem.org

Emerging sustainable methodologies that could be applied or further optimized include:

Solvent-Free and Catalyst-Free Conditions : High hydrostatic pressure (HHP) has been shown to effectively synthesize diaryl-hydrazones in nearly quantitative yields without the need for solvents or acid catalysts. nih.gov Applying HHP to the condensation of 1-indanone and 1,1-diphenylhydrazine (B1198277) could offer a significantly greener alternative to conventional methods.

Aqueous Media : Performing the condensation reaction in water, potentially with the aid of a biodegradable catalyst like meglumine, would eliminate the need for hazardous organic solvents. researchgate.net Research has shown high yields for hydrazone synthesis in aqueous-ethanol media. researchgate.net

Mechanochemistry : Liquid-assisted grinding (LAG) is a solvent-minimizing technique that has been successfully used to prepare hydrazones in excellent yields. rsc.org This method is simple, rapid, and reduces waste.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improves yields for the synthesis of both indanones and hydrazones. nih.govacademicjournals.org This technique has been used for the synthesis of 1-indanone chalcones and their subsequent conversion to hydrazone derivatives. academicjournals.orgresearchgate.net

Organocatalysis : The use of small organic molecules, such as pyrrolidine, to catalyze hydrazone formation represents a mild and sustainable alternative to metal-based or strong acid catalysts. acs.org

Computational-Aided Discovery and Optimization of Novel Analogues

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. nih.gov In the context of this compound, methods like Density Functional Theory (DFT) can be employed to predict the geometric, electronic, and spectroscopic properties of novel analogues before they are synthesized in the lab. ub.ac.idbohrium.com

Future research will likely involve a synergistic approach combining computational modeling and experimental work. Key areas for computational investigation include:

Structure-Property Relationships : DFT calculations can elucidate how modifying the substituents on the phenyl rings or the indanone core affects the molecule's electronic structure, such as the HOMO-LUMO gap. ub.ac.idub.ac.id This information is crucial for designing new derivatives with tailored optical or electronic properties for materials science applications. scirp.org

Reaction Mechanism Studies : Computational modeling can provide detailed insights into the reaction mechanisms for the synthesis of this compound and its participation in further reactions. wiley.comresearchgate.net Understanding the transition states and intermediates can help in optimizing reaction conditions to improve yields and selectivity. researchgate.net

Rational Design of Analogues : By creating virtual libraries of this compound analogues and calculating their key properties, researchers can identify the most promising candidates for synthesis. rsc.org This computer-aided design approach saves significant time and resources compared to traditional trial-and-error synthesis and screening. nih.gov For example, computational tools can be used to design new cage-like receptors or ligands based on the indanone diphenylhydrazone scaffold. rsc.org

By integrating these computational strategies, researchers can more efficiently explore the vast chemical space of possible derivatives, leading to the discovery of novel compounds with enhanced performance for specific applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-indanone diphenylhydrazone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 1-indanone with diphenylhydrazine. A common protocol involves refluxing equimolar amounts of 1-indanone and diphenylhydrazine in ethanol under acidic catalysis (e.g., H₂SO₄) for 1–2 hours, followed by purification via column chromatography . Optimization can be achieved using factorial design to assess variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis (120°C, 10 minutes) has been shown to enhance yields in related hydrazone syntheses .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- X-ray crystallography for unambiguous determination of the hydrazone linkage and stereochemistry .

- NMR spectroscopy (¹H/¹³C) to identify characteristic shifts for the indanone carbonyl (δ ~200 ppm) and hydrazone NH protons (δ ~10–12 ppm) .

- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 396.48 for C₂₉H₂₀N₂) .

Q. What are the primary biological or pharmacological applications of this compound in current research?

- Methodological Answer : The compound’s α,β-unsaturated hydrazone moiety enables bioactivity in:

- Antimicrobial studies : Derivatives exhibit low MIC values (15.6–31.3 µg/mL) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus) pathogens via membrane disruption .

- Apoptosis induction : Metal complexes (e.g., Pt/Pd) of analogous thiosemicarbazones show selective cytotoxicity in leukemia cells (U937 line) through caspase activation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the bioactivity of this compound derivatives?

- Methodological Answer : Substituent effects are systematically evaluated via:

- SAR studies : C6-substituted derivatives enhance MAO-B inhibition (IC₅₀ < 1 µM) for neurodegenerative disease research, while C5-substituted analogs show reduced potency .

- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with enzyme active sites (e.g., MAO-B’s FAD-binding pocket) . Experimental validation involves enzymatic assays and kinetic analysis (e.g., Ki determination) .

Q. What catalytic strategies improve the atom economy and sustainability of synthesizing this compound?

- Methodological Answer : Green chemistry approaches include:

- MeOTf-catalyzed annulation : Enables one-pot synthesis from aldehydes and alkynes via Nazarov cyclization, achieving >80% yield with minimal waste .

- Microwave-assisted reactions : Reduce energy consumption (e.g., 1200W for 10 minutes) and solvent use compared to traditional reflux .

Q. How can conflicting data on environmental degradation efficiency of 1-indanone derivatives be resolved?